Diethanolamine bisulfate

Description

Properties

IUPAC Name |

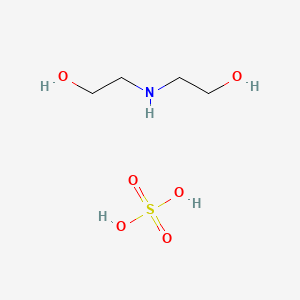

2-(2-hydroxyethylamino)ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.H2O4S/c6-3-1-5-2-4-7;1-5(2,3)4/h5-7H,1-4H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIUHGKUXIEDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93762-68-6, 85252-20-6, 68585-44-4, 59219-56-6, 68611-56-3, 90583-15-6, 91783-25-4, 90583-30-5, 20261-60-3, 91648-43-0, 68955-18-0, 111-42-2 (Parent) | |

| Record name | Sulfuric acid, mono-C16-18-alkyl esters, compds. with diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93762-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, mono-C12-16-alkyl esters, compds. with diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85252-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, mono-C10-16-alkyl esters, compds. with diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68585-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2′-iminobis-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59219-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, mono-C8-30-alkyl esters, compds. with diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68611-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, mono-C12-14-alkyl esters, compds. with diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90583-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, mono(C8-10-branched and linear alkyl) esters, compds. with diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91783-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, mono(C14-18 and C18-unsatd. alkyl) esters, compds. with diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90583-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2′-iminobis-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20261-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, mono(branched and linear C8-18 and C18-unsatd. alkyl) esters, compds. with diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91648-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, mono-C12-18-alkyl esters, compds. with diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68955-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethanolamine bisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50974646 | |

| Record name | Sulfuric acid--2,2'-azanediyldi(ethan-1-ol) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68187-55-3, 59219-56-6, 68585-44-4, 68955-18-0 | |

| Record name | Sulfuric acid, mono-C>10-alkyl esters, compds. with diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68187-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethanolamine bisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C>10-alkyl esters, compds. with diethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C10-16-alkyl esters, compds. with diethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068585444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C12-18-alkyl esters, compds. with diethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068955180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-iminobis-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, mono-C>10-alkyl esters, compds. with diethanolamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, mono-C10-16-alkyl esters, compds. with diethanolamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, mono-C12-18-alkyl esters, compds. with diethanolamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid--2,2'-azanediyldi(ethan-1-ol) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, mono-C>10-alkyl esters, compds. with diethanolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid, mono-C10-16-alkyl esters, compds. with diethanolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-hydroxyethyl)ammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid, mono-C12-18-alkyl esters, compds. with diethanolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHANOLAMINE BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4254VF0K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethanolamine Bisulfate and Its Derivatives

Direct Acid-Base Synthesis of Diethanolamine (B148213) Bisulfate

The most direct and industrially common method for preparing diethanolamine bisulfate is through the neutralization reaction between diethanolamine and sulfuric acid. This exothermic reaction requires careful control of conditions to ensure the desired product is formed with high purity.

Stoichiometric Control and Reaction Optimization

The stoichiometry of the reactants is a critical parameter in the synthesis of this compound. The molar ratio of diethanolamine to sulfuric acid must be precisely controlled to favor the formation of the bisulfate salt over other sulfate (B86663) species. An equimolar reaction between the weak base, diethanolamine, and the strong acid, sulfuric acid, is typically employed.

The reaction is often carried out by slowly adding sulfuric acid to diethanolamine, which can be used neat or dissolved in a suitable solvent. Temperature control is crucial to prevent excessive heat generation, which could lead to side reactions or degradation of the product. The reaction temperature is generally maintained between ambient and slightly elevated temperatures. Monitoring the reaction progress through pH or conductivity measurements helps to ensure complete neutralization.

Experimental studies on the interaction between alkanolamines, including diethanolamine, and sulfuric acid have provided insights into the formation of clusters and dimers, which is relevant to understanding the initial stages of the reaction in gaseous phases or aerosol formation. acs.orgnih.gov These studies highlight the tendency of diethanolamine to form stable complexes with sulfuric acid. acs.org

Crystallization and Isolation Techniques

Following the neutralization reaction, this compound is typically isolated and purified through crystallization. The product, a white crystalline powder, is highly soluble in water. ontosight.ai The crystallization process can be initiated by cooling the reaction mixture or by adding a suitable anti-solvent.

Standard laboratory procedures for determining the crystallizing point of substances like diethanolamine involve slowly cooling the material and observing the temperature at which crystallization occurs and remains constant. resource.org A seeding crystal may be introduced to induce crystallization. resource.org After crystallization, the solid product is separated from the mother liquor by filtration, washed to remove any remaining impurities, and then dried. google.com Solvent removal can also be employed as an isolation technique.

Derivatization of Diethanolamine and Subsequent Bisulfate Formation

An alternative synthetic strategy involves the initial derivatization of diethanolamine, followed by a sulfation step to form the bisulfate salt. This multi-step approach allows for the synthesis of a wider range of this compound derivatives with tailored properties.

Amidation and Esterification Pathways Leading to Diethanolamine Intermediates

Diethanolamine possesses both secondary amine and hydroxyl functional groups, making it amenable to various derivatization reactions, including amidation and esterification. gvchem.com

Amidation: Diethanolamine can react with carboxylic acids or their derivatives, such as esters, to form amides. google.comgoogle.comrsc.org For instance, the reaction of diethanolamine with fatty acid methyl esters, often derived from vegetable oils, can produce fatty acid diethanolamides. researchgate.netresearchgate.net This amidation is often catalyzed by a base. google.comresearchgate.net The reaction conditions, such as temperature and catalyst, are optimized to drive the reaction to completion. google.comresearchgate.net

Esterification: The hydroxyl groups of diethanolamine can undergo esterification with carboxylic acids or acyl chlorides. finechem-mirea.ru The synthesis of diethanolamine-based amino acid derivatives has been reported, involving the protection of the amine group followed by esterification of the hydroxyl groups. finechem-mirea.ru

The following table summarizes typical reaction conditions for the synthesis of diethanolamine intermediates:

| Reaction Type | Reactants | Catalyst/Promoter | Temperature | Reaction Time | Reference |

| Amidation | Diethanolamine, Acetonitrile Derivatives | Acid Acceptor (e.g., Triethylamine) | -50°C to 80°C | 1 to 5 hours | |

| Amidation | Diethanolamine, Methyl Esters | Base (e.g., KOH/NaOH) | Not specified | Not specified | |

| Esterification | Diethanolamine, Alkyl Isocyanates | Base (catalytic amount) | -20°C to 80°C | 1 to 50 hours | google.com |

| Amidation | Esters, Amines | Alkali Metal Alkoxide | Not specified | Not specified | google.com |

Post-Synthetic Sulfation and Salt Formation

Once the diethanolamine derivatives have been synthesized, the next step is the introduction of the bisulfate group. This is typically achieved through sulfation. Various sulfating agents can be employed, including sulfur trioxide, chlorosulfonic acid, or fuming sulfuric acid. ontosight.aiontosight.aigoogle.com The choice of sulfating agent and reaction conditions depends on the specific derivative and the desired degree of sulfation.

Following sulfation, the formation of the bisulfate salt is achieved by neutralization with a suitable base or by controlling the stoichiometry of the sulfating agent. The resulting sulfated diethanolamine derivative can then be isolated and purified. For example, an acid salt of a diethanolamine derivative can be prepared by adding an inorganic acid like sulfuric acid. google.com This can lead to the crystallization of the high-quality salt. google.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in chemistry. researchgate.netinnovareacademics.in While specific "green" synthesis methods for this compound are not extensively documented in the provided search results, the principles of green chemistry can be applied to its synthesis.

Key areas for greening the synthesis of diethanolamine and its derivatives include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. researchgate.netresearchgate.net Some reactions can even be performed in the absence of a solvent (solid-state reactions). researchgate.net

Catalysis: Employing efficient and recyclable catalysts, such as solid acid catalysts or biocatalysts, can improve reaction rates and reduce waste. google.comresearchgate.net Phase transfer catalysts can also offer advantages like milder reaction conditions and elimination of the need for expensive aprotic solvents. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.netinnovareacademics.in

Renewable Feedstocks: Exploring the use of bio-based starting materials, such as vegetable oils, for the synthesis of diethanolamine derivatives aligns with the principle of using renewable resources. google.comresearchgate.net

While the direct synthesis of this compound is a relatively straightforward acid-base reaction, the derivatization pathways offer more opportunities for implementing green chemistry principles, particularly in the selection of solvents, catalysts, and starting materials.

Elucidation of Reaction Mechanisms Involving Diethanolamine Bisulfate Systems

Proton Transfer and Ion-Pair Formation Dynamics

The interaction between diethanolamine (B148213) and bisulfate in solution is governed by the principles of acid-base chemistry, leading to the formation of a stable ion pair.

In solution, diethanolamine bisulfate exists as an ion pair that can freely dissociate in water. cir-safety.orgcir-safety.org The formation of this compound involves a proton transfer from the Brønsted acid (sulfuric acid or a bisulfate salt) to the Brønsted base (diethanolamine). This exothermic reaction results in the protonation of the secondary amine group of diethanolamine, forming the diethanolammonium cation, [(HOCH₂CH₂)₂NH₂]⁺.

The fundamental reaction can be represented as: (HOCH₂CH₂)₂NH + H₂SO₄ → [(HOCH₂CH₂)₂NH₂]⁺HSO₄⁻

The efficiency of this proton transfer and the stability of the resulting ion pair are influenced by factors such as the molar ratio of the reactants and temperature control during synthesis to prevent side reactions. The resulting diethanolammonium cation and bisulfate anion are stabilized in solution by hydrogen bonding.

Pathways of Diethanolamine Degradation and By-product Generation

Diethanolamine, both in its free form and as a salt, is susceptible to degradation under certain conditions, primarily through oxidative and thermal pathways. These degradation processes lead to the formation of a variety of by-products, which can impact the performance and lifespan of the amine solution.

The oxidative degradation of diethanolamine is a significant concern in industrial processes where amine solutions are exposed to oxygen. tandfonline.com The initial step in the oxidative degradation of amines often involves the formation of an amine radical. oup.com This can occur through electron abstraction from the nitrogen atom or hydrogen abstraction from a carbon atom alpha or beta to the nitrogen. oup.com

In the case of diethanolamine, the presence of alcohol functional groups makes it susceptible to oxidation, which can lead to the formation of carboxylic acids. acs.org The degradation rate of DEA can be substantial, especially in the presence of other compounds like H₂S, which can be oxidized to species that further promote amine degradation. tandfonline.com A study comparing the degradation of diisopropanolamine (B56660) (DIPA) and DEA found that the formation rate of organic acid degradation products was dramatically higher for DEA. tandfonline.com

Key degradation products from the oxidative degradation of ethanolamines include ammonia (B1221849), smaller amines, aldehydes, and carboxylic acids like formic, acetic, oxalic, and glycolic acids. acs.org

Thermal degradation of diethanolamine can occur at elevated temperatures, such as those found in the stripper section of an amine treating unit. nih.gov The thermal stability of alkanolamines generally follows the order: primary amine < secondary amine < tertiary amine. researchgate.net

The thermal decomposition of diethanolamine has been observed to occur in a stepwise manner. One proposed pathway involves an intramolecular reaction that produces monoethanolamine (MEA) and ethylene (B1197577) oxide. researchgate.net This is followed by the decomposition of the residual material. researchgate.net Another study suggests that at elevated temperatures (above 200°C), diethanolamine acetate (B1210297) decomposes into secondary amines and carbon oxides, with products including ethylene oxide, acetic acid, and ammonia. In the context of a zinc-diethanolamine complex, the DEA ligand was found to dissociate and be removed at 270°C. elsevierpure.com

| Reactant/System | Temperature | Key Products | Reference |

|---|---|---|---|

| Diethanolamine (DEA) | Not specified | Monoethanolamine (MEA), Ethylene oxide | researchgate.net |

| Diethanolamine acetate | >200°C | Ethylene oxide, Acetic acid, Ammonia | |

| Zinc-diethanolamine complex | 270°C | Ligand dissociation | elsevierpure.com |

The trifunctional nature of diethanolamine, with its two hydroxyl groups and one secondary amine group, allows for the formation of cyclic and polymeric by-products under certain reaction conditions. google.com

When reacting with difunctional compounds such as alkenyl succinic anhydrides, diethanolamine can form polymeric chains through both ester and amide linkages. google.com Additionally, cyclic products can be formed from the reaction of one molecule of the anhydride (B1165640) with one molecule of DEA, or through the combination of multiple molecules of each reactant to form larger cyclic structures. google.com

Nucleation Mechanisms Enhanced by Alkanolamines and Sulfuric Acid

The formation of new atmospheric particles, a process known as nucleation, is a critical factor influencing cloud formation and the Earth's radiative budget. nih.gov Sulfuric acid is a key precursor in atmospheric nucleation, and its interaction with various atmospheric bases can significantly enhance the rate of new particle formation. acs.orgnsf.gov Among these bases, alkanolamines, such as diethanolamine (DEA), have been identified as potent enhancers of sulfuric acid-driven nucleation, even at trace concentrations in the parts-per-trillion by volume (pptv) range. nih.govacs.org

Experimental studies using clean, laminar flow reactors have demonstrated that diethanolamine, along with other alkanolamines like monoethanolamine (MEA) and triethanolamine (B1662121) (TEA), effectively promotes the formation of sulfuric acid dimers, which is a crucial rate-limiting step in the nucleation process. nih.govacs.org The interaction between diethanolamine and sulfuric acid leads to the formation of stable molecular clusters that can subsequently grow into larger particles. acs.orgcir-safety.org This enhancement is significant as it suggests that even low levels of industrial emissions of alkanolamines can have a considerable impact on new particle formation in the presence of sulfuric acid. nih.govacs.org

The mechanism proceeds through the stabilization of sulfuric acid clusters by the base molecule. nsf.gov For systems involving sulfuric acid and alkanolamines like DEA, cluster growth is thought to occur through the sequential addition of an acid molecule followed by a base molecule. acs.org The hydroxyl (-OH) group present in alkanolamines like diethanolamine plays a significant role in this process, offering additional hydrogen-bonding sites that contribute to the stability of the resulting clusters. nih.gov

Quantum chemical calculations and kinetic modeling have been employed to determine the relative stabilities of these sulfuric acid-alkanolamine clusters. nih.govresearchgate.net Computational models predict that diethanolamine is highly effective at stabilizing sulfuric acid dimers, with some theoretical results suggesting it is more effective than even dimethylamine (B145610) (DMA), a well-known nucleation enhancer. acs.org However, experimental findings indicate that while DEA is a strong enhancer, its effect is slightly less than that of DMA but greater than that of MEA. nih.govacs.org For instance, at a concentration of 0.3 pptv of DEA, significant concentrations of larger clusters (N₄ and N₅) on the order of 10⁵ cm⁻³ have been measured. nih.gov

The table below presents experimental data on the concentrations of sulfuric acid clusters formed in the presence of diethanolamine (DEA) and monoethanolamine (MEA) at different base concentrations, illustrating the enhancement effect.

Table 1: Measured Concentrations of Sulfuric Acid-Amine Clusters Data derived from experiments reacting sulfuric acid (5–8 × 10⁹ cm⁻³) with MEA or DEA for 2 seconds. acs.org

| Base | Base Conc. (pptv) | Cluster (Aₙ·Bₘ)¹ | Cluster Conc. (cm⁻³) | Total Cluster Size (Nₙ)² | Total Cluster Conc. (cm⁻³) |

| DEA | 5 | A₁·B₁ | ~1.5 x 10⁷ | N₂ | ~1.1 x 10⁷ |

| MEA | 5 | A₁·B₁ | ~1.1 x 10⁷ | N₂ | ~7.0 x 10⁶ |

| DEA | 5 | A₂·B₁ | ~2.0 x 10⁶ | N₃ | ~2.5 x 10⁶ |

| MEA | 5 | A₂·B₁ | ~1.0 x 10⁶ | N₃ | ~1.2 x 10⁶ |

| DEA | 25 | A₁·B₁ | ~3.5 x 10⁷ | N₂ | ~2.5 x 10⁷ |

| MEA | 25 | A₁·B₁ | ~3.0 x 10⁷ | N₂ | ~2.0 x 10⁷ |

| DEA | 25 | A₂·B₁ | ~1.0 x 10⁷ | N₃ | ~1.1 x 10⁷ |

| MEA | 25 | A₂·B₁ | ~5.0 x 10⁶ | N₃ | ~6.0 x 10⁶ |

¹ Aₙ·Bₘ refers to a cluster of n acid molecules (Sulfuric Acid) and m base molecules (DEA or MEA). ² Nₙ refers to the total concentration of all clusters containing n acid molecules.

Further research has highlighted the critical role of ion-induced nucleation (IIN) in the sulfuric acid-diethanolamine system. nih.gov The presence of common atmospheric ions can further accelerate the nucleation process. The enhancement ability of these ions on the formation of sulfuric acid-diethanolamine clusters has been ranked based on computational studies. nih.gov

Table 2: Enhancement Ability of Atmospheric Ions on (SA)(DEA) Cluster Nucleation Based on Gibbs free energy calculations. nih.gov

| Rank | Ion |

| 1 | SO₄²⁻ |

| 2 | H₃O⁺ |

| 3 | NH₄⁺ |

| 4 | HSO₄⁻ |

| 5 | NO₃⁻ |

This ranking indicates that the sulfate (B86663) anion (SO₄²⁻) provides the most significant enhancement to the nucleation of sulfuric acid-diethanolamine clusters. nih.gov The very low Gibbs formation free energy associated with this ion-induced pathway underscores its potential importance for new particle formation in the atmosphere. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Diethanolamine Bisulfate

Vibrational Spectroscopy for Structural and Conformational Analysis

Vibrational spectroscopy is a cornerstone for investigating the molecular structure of diethanolamine (B148213) bisulfate, as it probes the specific vibrational modes of the molecule's functional groups. This provides a detailed fingerprint of the compound's structure and the ionic interactions between the diethanolammonium cation and the bisulfate anion.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups within diethanolamine bisulfate and confirming the salt formation. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of the protonated amine, hydroxyl groups, alkyl chains, and the bisulfate anion.

In the diethanolammonium cation, the protonation of the secondary amine leads to the appearance of N-H⁺ stretching bands, which are typically broad and found in the 2400-2800 cm⁻¹ region. The associated N-H⁺ bending vibrations are observed around 1560-1620 cm⁻¹. The hydroxyl (O-H) groups give rise to a strong, broad absorption band in the high-frequency region, typically centered around 3300-3400 cm⁻¹, indicative of hydrogen bonding. The C-H stretching vibrations of the ethylene (B1197577) groups are present in the 2850-3000 cm⁻¹ range. researchgate.net Furthermore, C-N and C-O stretching vibrations can be identified in the fingerprint region (1000-1300 cm⁻¹). researchgate.net

The bisulfate anion (HSO₄⁻) contributes its own characteristic absorption bands. The most prominent of these are the strong, broad bands due to the S-O stretching modes, typically observed in the 1000-1200 cm⁻¹ region. The S-OH stretching and bending vibrations also appear at approximately 850-900 cm⁻¹ and 1230 cm⁻¹, respectively. osu.edu The presence and specific positions of these bands confirm the ionic nature of the compound.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | -OH | 3300 - 3400 (Broad) |

| C-H Stretch | -CH₂- | 2850 - 3000 |

| N-H⁺ Stretch | -NH₂⁺- | 2400 - 2800 (Broad) |

| N-H⁺ Bend | -NH₂⁺- | 1560 - 1620 |

| C-O Stretch | C-OH | 1050 - 1150 |

| S=O Stretch | HSO₄⁻ | 1000 - 1200 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR for the molecular fingerprinting of this compound. It is particularly effective for observing the vibrations of non-polar bonds and symmetric stretching modes. Aqueous solutions of diethanolamine have been studied using Raman spectroscopy, with key peaks identified that can be used for quantification and characterization. scialert.net

For this compound, the Raman spectrum provides a unique fingerprint. The symmetric C-N stretching vibration gives a distinct signal, and the C-C stretching modes are also clearly visible. Studies on aqueous diethanolamine have identified significant Raman peaks at approximately 1065 cm⁻¹, 1292 cm⁻¹, and 1465 cm⁻¹, which are valuable for concentration monitoring. scialert.netresearchgate.net

The bisulfate anion also has strong and characteristic Raman signals. The symmetric S-O stretch (ν₁(SO₄)) is particularly intense and is typically found near 1050 cm⁻¹. This strong signal makes Raman spectroscopy an excellent tool for identifying the presence of the bisulfate counter-ion and studying its interactions within the compound's structure. osu.edu

Table 2: Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) |

|---|---|---|

| C-H Deformation | -CH₂- | ~1465 |

| C-N Stretch | C-N-C | ~1292 |

| C-O Stretch | C-OH | ~1065 |

Correlation with Quantum Chemical Vibrational Predictions

To achieve an unambiguous assignment of the vibrational modes observed in FTIR and Raman spectra, experimental data are often correlated with theoretical predictions from quantum chemical calculations. acs.org Methods such as Density Functional Theory (DFT) are employed to calculate the optimized molecular geometry and harmonic vibrational frequencies of this compound. iu.edu.sa

This computational approach allows for the simulation of the infrared and Raman spectra. By comparing the calculated frequencies and intensities with the experimental spectra, each observed band can be assigned to a specific atomic motion within the molecule, such as stretching, bending, or torsional modes. mdpi.com This correlation is crucial for interpreting complex spectral regions where multiple vibrational modes may overlap.

For instance, theoretical calculations can help distinguish between different conformers of the diethanolammonium cation and predict how hydrogen bonding with the bisulfate anion affects the vibrational frequencies of the O-H and N-H⁺ groups. acs.orgresearchgate.net Such analyses provide a deeper understanding of the compound's three-dimensional structure and intermolecular interactions at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound in solution. It provides precise information about the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C.

High-Resolution NMR for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectra confirm the molecular structure of the diethanolammonium cation. In the ¹H NMR spectrum of diethanolamine, the protons on the carbons adjacent to the nitrogen (N-CH₂) and the protons on the carbons adjacent to the oxygen (O-CH₂) typically appear as two distinct triplets due to spin-spin coupling with each other. hmdb.ca

Upon formation of the bisulfate salt, the protonation of the nitrogen atom causes a significant downfield shift in the resonance of the adjacent N-CH₂ protons due to the deshielding effect of the positive charge. The O-CH₂ protons are also affected, but to a lesser extent. The integration of the signals corresponds to the number of protons in each unique environment, confirming the molecular formula.

The ¹³C NMR spectrum provides complementary information, showing two distinct signals for the two non-equivalent carbon atoms in the diethanolammonium cation. Similar to the proton spectrum, the resonance of the carbon atom bonded to the protonated nitrogen (N-CH₂) is shifted downfield compared to its position in the parent diethanolamine molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be utilized for the unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation. core.ac.uknih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Diethanolammonium Cation in D₂O

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -N⁺H₂-CH₂ - | ~3.3 - 3.5 | Triplet |

| ¹H | -CH₂ -OH | ~3.8 - 4.0 | Triplet |

| ¹³C | -N⁺H₂-C H₂- | ~50 - 55 | - |

Note: Predicted values are estimates and can vary based on solvent and concentration.

Viscosity-Enhanced NMR for Mixture Analysis in Complex Media

A specialized application related to diethanolamine involves its use as a viscous solvent in NMR experiments for the analysis of complex mixtures, a technique known as ViscY NMR. nih.gov The high viscosity of solvents like diethanolamine slows down the molecular tumbling of dissolved analytes. This reduced tumbling rate enhances magnetization transfer through dipolar longitudinal cross-relaxation, an effect typically observed in Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov

Under these viscous conditions, it becomes possible to observe correlations between all ¹H nuclei within a single molecule in a 2D NOESY spectrum, a phenomenon driven by spin diffusion. nih.gov This allows for the individual components of a complex mixture to be identified and characterized without the need for physical separation. While this application uses diethanolamine as a solvent, the principles are relevant to the study of this compound itself, especially if it is part of a viscous formulation or an ionic liquid system. The inherent viscosity of such systems could be leveraged to perform similar advanced NMR analyses to study interactions in complex media.

Application of ¹H, ¹³C, and Heteronuclear NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protonation of the nitrogen atom by the bisulfate ion leads to distinct chemical shifts compared to free diethanolamine. The protons on the carbons adjacent to the nitrogen (α-protons) and the protons on the carbons bearing the hydroxyl group (β-protons) are deshielded due to the electron-withdrawing effect of the positively charged nitrogen and the oxygen atom. This results in downfield shifts in their resonance frequencies. The N-H protons of the diethanolammonium cation would also be observable, though their chemical shift and peak shape can be influenced by factors such as solvent and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the diethanolammonium cation. Similar to the proton signals, the carbon signals in this compound are expected to be shifted downfield compared to the neutral diethanolamine molecule due to the inductive effect of the protonated amine. The chemical shifts of the α- and β-carbons provide confirmation of the molecular structure.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H (H-C-N) | 3.0 - 3.5 | Downfield shift due to protonation of nitrogen. |

| ¹H (H-C-O) | 3.8 - 4.2 | Downfield shift due to electronegative oxygen. |

| ¹H (N-H) | 7.0 - 9.0 | Variable, dependent on solvent and concentration. |

| ¹³C (C-N) | 50 - 55 | Downfield shift due to protonation of nitrogen. |

| ¹³C (C-O) | 60 - 65 | Downfield shift due to electronegative oxygen. |

This interactive data table provides expected NMR chemical shift ranges for the diethanolammonium cation based on general principles of NMR spectroscopy.

Mass Spectrometry for Component Identification and Trace Analysis

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, enabling the identification and quantification of compounds. Due to the ionic and non-volatile nature of this compound, techniques such as electrospray ionization (ESI) are required for its direct analysis.

Direct analysis of the intact this compound salt by GC-MS is not feasible due to its non-volatility and thermal lability. However, GC-MS is an invaluable tool for identifying volatile degradation products that may form under thermal stress, particularly in acidic conditions provided by the bisulfate counter-ion. Thermal degradation of diethanolamine can lead to the formation of various volatile compounds.

Potential volatile degradants that could be identified by GC-MS include:

Ethanolamine: Resulting from the cleavage of one of the ethanol (B145695) arms.

Morpholine: Formed through intramolecular cyclization and dehydration.

Other smaller amines and oxygenated hydrocarbons resulting from further fragmentation.

The identification of these degradants is achieved by separating them on a GC column followed by detection and fragmentation in the mass spectrometer. The resulting mass spectra provide a molecular fingerprint for each compound.

| Potential Degradant | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Ethanolamine | 61 | 44, 31, 30 |

| Morpholine | 87 | 57, 42, 30 |

This interactive data table lists potential volatile degradation products of diethanolamine and their expected mass spectrometric signals.

Liquid chromatography-mass spectrometry, particularly with an electrospray ionization (ESI) source, is the method of choice for the analysis of this compound. In the ESI source, the this compound solution is nebulized, and the solvent is evaporated to produce gas-phase ions. In positive ion mode, the diethanolammonium cation ([M+H]⁺) with a mass-to-charge ratio (m/z) of 106.15 would be detected. In negative ion mode, the bisulfate anion (HSO₄⁻) with an m/z of 97.07 could be observed.

LC-MS allows for the separation of this compound from other non-volatile species in a sample prior to detection by the mass spectrometer. This is particularly useful for the analysis of complex mixtures and for trace analysis. Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the diethanolammonium cation by inducing fragmentation and analyzing the resulting product ions.

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related ionic species.

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and determining the yield of its synthesis. Given the ionic nature of the compound, several HPLC modes can be employed:

Reversed-Phase HPLC: While the diethanolammonium cation is highly polar, it can be retained on a reversed-phase column using ion-pairing chromatography. An ion-pairing reagent with a hydrophobic tail and an anionic head group is added to the mobile phase to form a neutral complex with the diethanolammonium cation, which can then be retained by the nonpolar stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar and ionic compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of the diethanolammonium cation.

Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange functionalities can provide excellent separation for both the diethanolammonium cation and the bisulfate anion in a single analysis.

Detection in HPLC is typically achieved using a UV detector if the compound has a chromophore. Since this compound lacks a strong chromophore, alternative detection methods such as evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) are more suitable.

| HPLC Mode | Stationary Phase | Mobile Phase | Detection |

| Ion-Pairing RP | C18 | Acetonitrile/Water with ion-pairing reagent | ELSD, CAD |

| HILIC | Silica (B1680970), Amide | Acetonitrile/Aqueous buffer | ELSD, CAD |

| Mixed-Mode | C18 with ion-exchanger | Acetonitrile/Aqueous buffer | ELSD, CAD |

This interactive data table summarizes various HPLC approaches for the analysis of this compound.

Ion chromatography (IC) is a specialized form of HPLC that is ideal for the separation and quantification of ionic species. It can be used to analyze both the diethanolammonium cation and the bisulfate anion.

Cation-Exchange Chromatography: For the analysis of the diethanolammonium cation, a cation-exchange column is used. The stationary phase contains negatively charged functional groups that retain the positively charged diethanolammonium ion. Elution is achieved by using a mobile phase containing a competing cation (e.g., H⁺ from an acidic eluent).

Anion-Exchange Chromatography: For the analysis of the bisulfate anion, an anion-exchange column is employed. The stationary phase has positively charged functional groups that retain the negatively charged bisulfate ion. Elution is typically performed with a basic eluent containing a competing anion (e.g., OH⁻ or CO₃²⁻).

Conductivity detection is the most common detection method in ion chromatography. A suppressor is often used after the analytical column to reduce the background conductivity of the eluent and enhance the sensitivity for the analyte ions. IC is a robust and reliable technique for determining the concentration of the constituent ions of this compound in various samples.

Theoretical and Computational Investigations of Diethanolamine Bisulfate Chemistry

Quantum Chemical Modeling of Molecular Interactions

Quantum chemical modeling serves as a powerful tool to elucidate the fundamental electronic structure and interactions of molecules. For diethanolamine (B148213) bisulfate, these methods can provide insights into its geometry, stability, and reactive nature.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for investigating the electronic properties of diethanolamine bisulfate. By solving the Kohn-Sham equations, DFT can determine the electron density of the molecule, from which various properties can be derived.

Key applications of DFT for this compound would include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms in the diethanolamine cation and the bisulfate anion, as well as the ion pair.

Vibrational Frequency Analysis: Calculating the infrared and Raman spectra of the compound, which can aid in its experimental identification and characterization.

Electronic Property Calculation: Determining properties such as dipole moment, polarizability, and molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding its reactivity and intermolecular interactions.

Energetics of Interaction: Quantifying the strength of the ionic bond between the diethanolammonium cation and the bisulfate anion.

Ab Initio Methods for Reaction Pathway Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for predicting the pathways of chemical reactions. For this compound, these methods could be employed to study its decomposition or its reactions with other chemical species.

Approaches such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide more accurate energy profiles for reaction pathways. These methods are particularly valuable for:

Mapping Potential Energy Surfaces: Identifying transition states, intermediates, and products for proposed reaction mechanisms.

Calculating Activation Energies: Predicting the energy barriers for chemical reactions, which is essential for understanding reaction rates.

Computational Thermodynamics and Kinetics

Computational methods can provide quantitative predictions of the thermodynamic and kinetic parameters that govern the chemical behavior of this compound.

Prediction of Reaction Equilibria and Rate Constants

By combining the energies obtained from quantum chemical calculations with statistical mechanics, it is possible to predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. This allows for the determination of equilibrium constants for reactions involving this compound.

Furthermore, Transition State Theory (TST) can be used in conjunction with the calculated activation energies from ab initio or DFT methods to estimate reaction rate constants. This provides a theoretical framework for understanding the speed at which reactions involving this compound will proceed.

Calculation of Acid-Base Properties (pKa values)

The pKa value is a critical parameter for understanding the acid-base behavior of a compound in solution. Computational methods can be used to predict the pKa of the diethanolammonium cation. This typically involves calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment. While a specific calculated value for this compound is not readily found in the literature, the pKa of diethanolamine has been reported to be 8.88 at 25°C cir-safety.org. This experimental value provides a benchmark for computational predictions.

Molecular Simulations for Solution-Phase Behavior

To understand the behavior of this compound in a solvent, such as water, molecular simulations are indispensable. These methods model the interactions between the solute and a large number of solvent molecules.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of how this compound and its constituent ions behave over time in solution. This can reveal information about:

Solvation Structure: How water molecules arrange themselves around the diethanolammonium cation and the bisulfate anion.

Ion Pairing: The extent to which the cation and anion remain associated or dissociate in solution.

Transport Properties: Diffusion coefficients of the ions in solution.

Monte Carlo (MC) Simulations: MC methods use statistical sampling to explore the possible configurations of the system, providing insights into its equilibrium properties.

Due to the limited availability of specific research data, the following table presents a generalized overview of the computational methods and their potential applications to the study of this compound, rather than specific numerical results.

| Computational Method | Application to this compound | Information Gained |

| Density Functional Theory (DFT) | Electronic structure calculations | Optimized geometry, vibrational frequencies, electronic properties |

| Ab Initio Methods (e.g., MP2, CCSD(T)) | Reaction pathway analysis | Transition state structures, activation energies |

| Computational Thermodynamics | Calculation of thermodynamic properties | Enthalpy, entropy, Gibbs free energy, equilibrium constants |

| Computational Kinetics (e.g., TST) | Estimation of reaction rates | Reaction rate constants |

| Molecular Dynamics (MD) | Simulation of solution-phase behavior | Solvation structure, ion pairing dynamics, diffusion coefficients |

| Monte Carlo (MC) | Simulation of equilibrium properties in solution | Equilibrium solvation structures, thermodynamic averages |

Molecular Dynamics Studies of Solvent-Solute Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. These simulations provide detailed insights into how a solute, such as this compound, interacts with its surrounding solvent molecules.

Interactions of the Bisulfate Anion (HSO₄⁻) with Water:

The hydration of the bisulfate ion has been a subject of detailed computational investigation due to its importance in atmospheric and industrial chemistry. Ab initio quantum mechanical charge field molecular dynamics (QMCF MD) simulations have provided a comprehensive picture of the structural and dynamical properties of HSO₄⁻ in aqueous solution. nih.gov

These studies reveal that the bisulfate ion acts as a weak "structure-making" ion, meaning it tends to organize the surrounding water molecules to a small degree. nih.gov The hydration shell of the bisulfate ion is complex, with water molecules interacting with both the sulfate (B86663) oxygen atoms and the hydroxyl group. The average number of hydrogen bonds between the bisulfate ion and water is approximately 5.8. nih.gov

Molecular dynamics simulations combined with ab initio energy calculations have been used to determine the low-energy structures of bisulfate-water clusters (HSO₄⁻(H₂O)n). nih.gov These studies show that water binds more strongly to the bisulfate anion than to neutral sulfuric acid, and the formation of these hydrated clusters is thermodynamically favorable under typical atmospheric conditions. nih.govresearchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Average Coordination Number | 8.0 - 11 | Indicates the average number of water molecules in the first hydration shell of the bisulfate ion. nih.govnih.gov |

| Average Hydrogen Bonds | ~5.8 | Quantifies the hydrogen bonding interactions between the bisulfate ion and surrounding water molecules. nih.gov |

| Mean Residence Time of Water Ligands | 2.57 ps (at Oxygen atoms of Sulfate) | Characterizes the bisulfate ion as a weak structure-maker, with a slightly longer water residence time compared to pure water (1.7 ps). nih.gov |

Interactions of the Diethanolammonium Cation with Solvents:

While specific MD studies on the diethanolammonium cation are less common, computational studies on diethanolamine provide insights into its behavior. Density Functional Theory (DFT) calculations have been used to determine properties such as pKa values, gas-phase proton affinity, and gas-phase basicity for a range of alkanolamines, including diethanolamine. devagirijournals.com These calculations are crucial for understanding the protonation state of the molecule and its subsequent interactions with solvents. The presence of hydroxyl groups in the diethanolammonium cation allows for hydrogen bonding with protic solvents like water.

Computational Insights into Complex Formation and Aggregation

The formation of complexes and aggregates from this compound in solution is a theoretically plausible phenomenon driven by electrostatic interactions and hydrogen bonding.

Ion Pairing and Complex Formation:

In solution, the diethanolammonium cation and the bisulfate anion can form ion pairs. Computational studies on similar systems, such as ammonium (B1175870) bisulfate, have shown that water molecules can mediate the proton transfer that leads to the formation of an ion pair. unl.eduacs.org This suggests that in an aqueous environment, this compound would exist as solvated diethanolammonium and bisulfate ions, which can form solvent-separated or contact ion pairs. The formation of such ion pairs is the initial step towards aggregation.

The strength and nature of these ion pairs can be influenced by the solvent's properties. For instance, in solvents with a lower dielectric constant than water, the electrostatic attraction between the cation and anion would be stronger, favoring the formation of contact ion pairs.

Aggregation Phenomena:

The formation of larger aggregates would be a dynamic process, influenced by factors such as concentration, temperature, and the nature of the solvent. Advanced computational techniques, such as coarse-grained molecular dynamics, could be employed in future research to investigate the long-timescale aggregation behavior of this compound.

| Driving Force | Description | Contributing Factors |

|---|---|---|

| Electrostatic Interactions | The attraction between the positively charged diethanolammonium cation and the negatively charged bisulfate anion. | Formation of contact and solvent-separated ion pairs. |

| Hydrogen Bonding | Hydrogen bonds can form between the hydroxyl groups of the diethanolammonium cation, the bisulfate anion, and solvent molecules. | Stabilization of ion pairs and larger aggregates. |

| Hydrophobic Interactions | The nonpolar ethyl groups of the diethanolammonium cation may associate to minimize contact with polar solvents. | Potential for micelle-like aggregate formation at higher concentrations. |

Catalytic Science and Reaction Engineering Involving Diethanolamine Bisulfate

Homogeneous and Heterogeneous Catalysis with Diethanolamine (B148213) Species

Diethanolamine (DEA) is a polyfunctional organic compound, characterized as a secondary amine and a diol, which allows it to act as a weak base. wikipedia.org Its bifunctional nature, possessing both amine and alcohol properties, makes it a versatile component in catalytic systems. bdmaee.netebsco.com DEA's ability to engage in reactions typical of secondary amines and alcohols allows it to be used as a reagent, a catalyst, or a scavenger in various chemical transformations. bdmaee.netguidechem.com

The presence of a lone pair of electrons on the nitrogen atom and the hydroxyl groups enables diethanolamine to function as a ligand, coordinating with metal centers in catalyst complexes. tandfonline.comnsf.gov This coordination can modify the electronic environment and steric properties of the metal catalyst, thereby influencing its activity and selectivity. Amino alcohols, as a class, are widely used as chiral ligands in asymmetric synthesis, highlighting the potential for diethanolamine derivatives in this field. rsc.orgacs.org

In some contexts, diethanolamine and related amino alcohols can act as promoters, accelerating reaction rates. For instance, the related compound triethanolamine (B1662121) has been shown to provide a 3.5-fold rate enhancement at 5 mol % in the Baylis-Hillman reaction. acs.org The basic nature of the amine group in DEA allows it to act as a base catalyst, particularly in reactions where a proton acceptor is needed to activate a substrate or reagent. bdmaee.netresearchgate.net

Diethanolamine is a key precursor in the synthesis of various organic compounds, showcasing its reactivity. It is used as a chemical feedstock in the production of morpholine. wikipedia.org Furthermore, amides derived from the reaction of DEA with fatty acids, known as diethanolamides, are significant amphiphilic compounds. wikipedia.org While often used as a reagent in these transformations, its inherent reactivity is foundational to its potential catalytic applications.

The broader class of amino alcohols is integral to numerous catalytic organic transformations. They are particularly effective as catalysts or ligands in the enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction. rsc.org

Below is a table summarizing the catalytic roles of amino alcohol species like diethanolamine.

Table 1: Catalytic Roles of Amino Alcohol Species

| Catalytic Role | Mechanism of Action | Example Application |

|---|---|---|

| Ligand | Coordinates with a metal center via nitrogen and oxygen lone pairs, modifying catalyst activity and selectivity. | Asymmetric synthesis, metal-catalyzed cross-coupling. |

| Base Catalyst | The amine group acts as a proton acceptor to activate substrates. | Reactions involving carbamate (B1207046) formation from CO2. researchgate.net |

| Promoter | Accelerates reaction rates when added to a catalytic system. | Baylis-Hillman reaction (demonstrated with triethanolamine). acs.org |

| Scaffold | Serves as a structural backbone for more complex chiral ligands and catalysts. | Enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org |

Role of Bisulfate in Acid-Catalyzed Reactions

The bisulfate (HSO₄⁻) anion is the conjugate base of sulfuric acid and is known to function as a Brønsted acid catalyst in various organic reactions. wikipedia.org It can donate a proton to a substrate, thereby activating it for subsequent transformation. This catalytic behavior is observed in important industrial and laboratory-scale reactions, including esterifications and aldol (B89426) reactions. wikipedia.org

For example, strong acids like sulfuric acid are used to catalyze the hydrolysis and transesterification of esters. wikipedia.orglibretexts.org The catalytic mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org Studies have specifically confirmed that the bisulfate ion itself contributes to catalysis, such as in the acid-catalyzed enolization of acetophenone (B1666503) in sulfuric acid solutions. cdnsciencepub.com

In heterogeneous catalysis, the interaction of sulfur-containing species with catalyst surfaces is a critical factor influencing performance. The deposition of bisulfate salts, particularly ammonium (B1175870) bisulfate (ABS), is a well-documented phenomenon that can lead to catalyst deactivation. nju.edu.cn This process involves the physical blockage of catalyst pores and the covering of active sites, which prevents reactant molecules from accessing them. mdpi.comrsc.org This form of deactivation is particularly problematic in low-temperature (< 300 °C) selective catalytic reduction (SCR) systems used for NOx control. nju.edu.cn

However, the effect of surface sulfates is not exclusively negative. The formation of sulfate (B86663) species on metal oxide catalysts can, in some cases, enhance catalytic activity. This promotion is often attributed to an increase in the surface acidity of the catalyst. acs.org The presence of sulfate can generate new Brønsted acid sites, which can be beneficial for reactions that follow an acid-catalyzed mechanism. rsc.org For instance, in situ coupled sulfates on iron oxide catalysts have been shown to improve resistance to metal poisoning in NOx reduction by preferentially anchoring poisons and protecting active sites. bohrium.com The deactivation caused by bisulfate deposition is often reversible; increasing the reaction temperature can lead to the decomposition of the salt, restoring catalyst activity. mdpi.comrsc.org

Bisulfate ions are formed in environments containing a source of sulfate and a proton. In industrial settings such as flue gas treatment, ammonium bisulfate is formed from the reaction between ammonia (B1221849) (NH₃), sulfur trioxide (SO₃), and water (H₂O). rsc.org The formation is a result of an acid-base reaction where ammonia acts as the base.

Similarly, diethanolamine bisulfate would form in any reaction environment where diethanolamine and sulfuric acid (or its precursor, SO₃) are present. The secondary amine group of diethanolamine acts as a base, accepting a proton from sulfuric acid to form the diethanolammonium cation and the bisulfate anion. The formation and subsequent deposition of this salt can significantly alter the reaction conditions and the surface chemistry of any heterogeneous catalysts present. The decomposition temperature of the resulting bisulfate salt is a key parameter; for example, ammonium bisulfate decomposes in a temperature range of approximately 308–330 °C. icm.edu.pl

Table 2: Effects of Bisulfate/Sulfate Species on Heterogeneous Catalysts

| Effect | Description | Impact on Catalysis | Relevant Process |

|---|---|---|---|

| Physical Deactivation (Poisoning) | Deposition of bisulfate salts (e.g., NH₄HSO₄) on the catalyst surface. | Blocks pores and active sites, reducing catalyst efficiency. nju.edu.cn | Low-Temperature NH₃-SCR |

| Increased Acidity | Formation of surface sulfate species creates additional Brønsted acid sites. | Can promote reactions requiring acid catalysis. acs.orgrsc.org | NH₃-SCR |

| Enhanced Poison Resistance | Surface sulfates can preferentially bind with poisons (e.g., alkali metals), protecting active catalytic sites. | Improves catalyst stability and lifetime. bohrium.com | NOx Reduction |

| Reversible Inactivation | Bisulfate deposits can be removed by thermal decomposition at elevated temperatures. | Catalyst activity can be restored. rsc.org | NH₃-SCR |

Materials Science Applications of Diethanolamine Bisulfate and Diethanolamine Functionalized Systems

Functionalization of Polymeric Materials

The dual functionality of diethanolamine (B148213), possessing both amine and alcohol groups, makes it a valuable agent for the modification and synthesis of polymeric materials. Its integration into polymer structures can introduce reactive sites, alter physical properties, and create materials with tailored functionalities for specific applications.

Diethanolamine-functionalized materials are extensively researched for their capacity to capture acidic gases, most notably carbon dioxide (CO₂). The amine groups on the DEA molecule provide active sites for the chemisorption of CO₂. Solid sorbents are often preferred over aqueous amine solutions to avoid issues with corrosion and energy-intensive regeneration.

Researchers have successfully grafted or impregnated diethanolamine and its derivatives, such as methyl diethanolamine (MDEA), onto porous supports like silica (B1680970) gels and alumina (B75360) to create efficient CO₂ sorbents. rsc.orgmku.edu.tr These solid sorbents offer high efficiency and uptake rates for CO₂ capture. rsc.org For instance, alumina-based sorbents functionalized with DEA have demonstrated CO₂ adsorption capacities ranging from 12 to 28 mg of CO₂ per gram of sorbent under both dry and humid conditions. mku.edu.tr These materials also exhibit excellent regenerability under mild conditions. mku.edu.tr

The effectiveness of these sorbents is influenced by factors such as amine loading and the presence of water. Studies on MDEA-functionalized silica gels have shown that increasing amine loading and water content can enhance CO₂ capture efficiency. rsc.org The modified silica gels demonstrated CO₂ efficiencies significantly higher than the unmodified adsorbent and maintained high efficiency over multiple adsorption-regeneration cycles. rsc.org

Table 1: CO₂ Adsorption Capacity of Diethanolamine-Functionalized Sorbents

| Sorbent Material | Functionalizing Agent | Adsorption Capacity (mg CO₂/g sorbent) | Conditions |

|---|---|---|---|

| γ-Alumina | Diethanolamine (DEA) | 12 - 28 | Dry and humid conditions |

This table presents data on the CO₂ adsorption capacity of different solid sorbents functionalized with diethanolamine and its derivatives.

The derivatization of polymers with diethanolamine can significantly alter their mechanical, thermal, and optical properties. The introduction of DEA can modify the polymer's microstructure and intermolecular interactions, leading to enhanced performance.

One application is the use of DEA as a reactive plasticizer. In a study on polypropylene (B1209903) (PP)/corn starch blends, diethanolamine was used to plasticize the starch. researchgate.net The subsequent addition of maleic anhydride-grafted PP as a compatibilizer resulted in significantly improved interfacial compatibility between the starch and the PP matrix, as evidenced by the reduction in the size of starch domains. researchgate.net

In another example, a combination of urea (B33335) and diethanolamine was used as an additive to modify poly(vinyl alcohol) (PVA) films. acs.org This strategy was employed to suppress the formation of a "skin-core" structure that can arise during the drying of PVA solutions. The addition of the urea/DEA mixture slowed the evaporation rate by forming intermolecular hydrogen bonds with the PVA's hydroxyl groups. acs.org This resulted in a more homogeneous film structure, which dramatically improved the mechanical and optical properties of the PVA film. The modified film exhibited a fracture strain of 448.2% and an average light transmittance of 97.8% in the visible range, values substantially higher than the unmodified film. acs.org